(2-Fluoro-5-methoxypyridin-3-yl)methanol
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Overview
Description
(2-Fluoro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol It is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, followed by methoxylation and reduction to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production methods for (2-Fluoro-5-methoxypyridin-3-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups on the pyridine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Fluoro-5-methoxypyridin-3-yl)carboxylic acid .
Scientific Research Applications
(2-Fluoro-5-methoxypyridin-3-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxypyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
(5-Fluoro-3-methoxypyridin-2-yl)methanol: Similar structure but with different substitution pattern on the pyridine ring.
(2-Fluoro-5-methoxypyridin-3-yl)carboxylic acid: Oxidized form of the compound.
Uniqueness: (2-Fluoro-5-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and hydroxymethyl groups provide sites for further functionalization .
Properties
IUPAC Name |
(2-fluoro-5-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYBEARDBBQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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